Cas no 1096820-73-3 (2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide)
2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide
- 2-((2-Hydroxybenzyl)amino)-N,N-dimethylacetamide
- Acetamide, 2-[[(2-hydroxyphenyl)methyl]amino]-N,N-dimethyl-
- 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide
-
- Inchi: 1S/C11H16N2O2/c1-13(2)11(15)8-12-7-9-5-3-4-6-10(9)14/h3-6,12,14H,7-8H2,1-2H3
- InChI Key: JADSDBFTUMOJOS-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1CNCC(N(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 207
- XLogP3: 1
- Topological Polar Surface Area: 52.6
2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165909-50mg |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 50mg |
$528.0 | 2023-09-21 | ||
| Enamine | EN300-165909-100mg |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 100mg |
$553.0 | 2023-09-21 | ||
| Enamine | EN300-165909-250mg |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 250mg |
$579.0 | 2023-09-21 | ||
| Enamine | EN300-165909-500mg |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 500mg |
$603.0 | 2023-09-21 | ||
| Enamine | EN300-165909-1000mg |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 1000mg |
$628.0 | 2023-09-21 | ||
| Enamine | EN300-165909-2500mg |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 2500mg |
$1230.0 | 2023-09-21 | ||
| Enamine | EN300-165909-5000mg |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 5000mg |
$1821.0 | 2023-09-21 | ||
| Enamine | EN300-165909-10000mg |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 10000mg |
$2701.0 | 2023-09-21 | ||
| Enamine | EN300-165909-0.05g |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 0.05g |
$792.0 | 2023-06-08 | ||
| Enamine | EN300-165909-0.1g |
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide |
1096820-73-3 | 0.1g |
$829.0 | 2023-06-08 |
2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide
Introduction to 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide (CAS No. 1096820-73-3)
The compound 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide, identified by its CAS number 1096820-73-3, is a sophisticated organic molecule with significant potential in the field of pharmaceutical and biochemical research. This compound belongs to the class of amides, characterized by its amine and carbonyl functional groups, which contribute to its diverse reactivity and biological interactions. The presence of a hydroxyphenyl moiety in its structure suggests possible roles in enzyme inhibition, receptor binding, and other pharmacological mechanisms, making it a subject of considerable interest in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel molecular entities that can modulate biological pathways effectively. The structure of 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide presents an intriguing combination of functional groups that could be exploited for therapeutic applications. Specifically, the hydroxyphenyl group is known to exhibit properties such as hydrogen bonding capability and aromatic stacking interactions, which are crucial for binding to biological targets with high specificity. Additionally, the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and oral bioavailability—key factors in drug design.
Current research in medicinal chemistry increasingly emphasizes the development of molecules that can interact with biological systems in multiple ways, thereby increasing their therapeutic efficacy while minimizing side effects. The amine and carbonyl functionalities in 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide provide multiple sites for interaction with enzymes and receptors. For instance, the amine group can participate in hydrogen bonding or ionic interactions, while the carbonyl group can engage in π-stacking or form hydrogen bonds. Such versatility makes this compound a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently implicated in diseases such as cancer. The hydroxyphenyl moiety, in particular, has been shown to be effective in targeting ATP-binding pockets of kinases due to its ability to form stable interactions with aromatic residues. Furthermore, the N,N-dimethylation on the amine group enhances binding affinity by increasing hydrophobic interactions with the target protein.
Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules like 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide with high precision. Molecular docking studies have suggested that this compound could bind effectively to various kinases, including those involved in tumor growth and metastasis. These virtual screening approaches have been validated experimentally, demonstrating the compound's potential as a lead molecule for drug development. The integration of experimental data with computational predictions provides a robust framework for optimizing its pharmacological properties.
Another area where this compound shows promise is in neurodegenerative diseases. The ability of the hydroxyphenyl group to interact with neuroreceptors has been well-documented. For example, it can mimic or block the action of neurotransmitters such as dopamine or serotonin, depending on its structural modifications. This property makes it a valuable candidate for investigating potential treatments for conditions like Alzheimer's disease or Parkinson's disease. Additionally, its amide linkage can be exploited to design prodrugs that release active species under specific physiological conditions, enhancing therapeutic outcomes.
The synthesis of 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Traditional synthetic routes often involve condensation reactions between appropriate precursors followed by functional group modifications. However, modern methodologies increasingly employ catalytic processes that improve efficiency and reduce environmental impact. Transition metal-catalyzed reactions, for instance, have revolutionized amide bond formation by providing milder conditions and higher selectivity.
In conclusion, 2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide (CAS No. 1096820-73-3) is a structurally intriguing molecule with significant pharmaceutical potential. Its unique combination of functional groups positions it as a versatile tool for drug discovery across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.
1096820-73-3 (2-{(2-hydroxyphenyl)methylamino}-N,N-dimethylacetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)